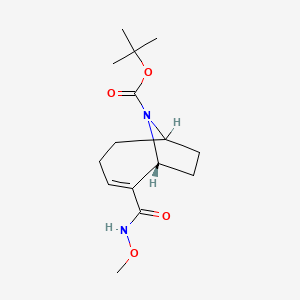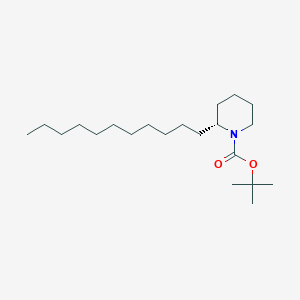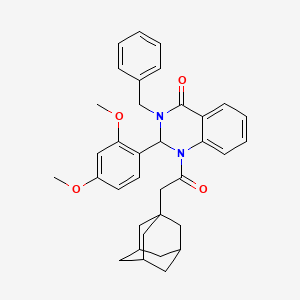![molecular formula C50H52N4O2 B14283267 1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione CAS No. 136662-60-7](/img/structure/B14283267.png)
1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by its four anilino groups substituted at the 1, 4, 5, and 8 positions of the anthracene-9,10-dione core. It is known for its vibrant color and stability, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione typically involves a multi-step process. One common method starts with 1,4,5,8-tetrachloroanthraquinone as the starting material. The first step involves a four-fold Buchwald-Hartwig amination reaction with 4-isopropylaniline, resulting in the intermediate 1,4,5,8-tetrakis[(4-isopropylphenyl)amino]anthracene-9,10-dione. This intermediate is then subjected to a microwave-assisted Knoevenagel reaction with diethyl malonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
化学反应分析
Types of Reactions
1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The anilino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
科学研究应用
1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and as a dye in various chemical processes.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in various assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of dyes, pigments, and as a component in organic electronic devices.
作用机制
The mechanism of action of 1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione involves its interaction with various molecular targets. The compound’s planar structure allows it to intercalate between DNA base pairs, disrupting the DNA replication process. This property is particularly useful in cancer research, where it can inhibit the proliferation of cancer cells. Additionally, its ability to generate reactive oxygen species (ROS) under certain conditions contributes to its cytotoxic effects.
相似化合物的比较
Similar Compounds
1,4,5,8-Tetrachloroanthraquinone: A precursor in the synthesis of 1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione.
Perylenecarboximide Dyes: Similar in terms of photostability and applications in organic electronics.
Quinacridone: Another anthraquinone derivative used in pigments and dyes.
Uniqueness
This compound stands out due to its unique combination of stability, vibrant color, and ability to interact with biological molecules. Its versatility in various chemical reactions and applications in multiple fields make it a valuable compound for both research and industrial purposes .
属性
CAS 编号 |
136662-60-7 |
|---|---|
分子式 |
C50H52N4O2 |
分子量 |
741.0 g/mol |
IUPAC 名称 |
1,4,5,8-tetrakis(4-propan-2-ylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C50H52N4O2/c1-29(2)33-9-17-37(18-10-33)51-41-25-26-42(52-38-19-11-34(12-20-38)30(3)4)46-45(41)49(55)47-43(53-39-21-13-35(14-22-39)31(5)6)27-28-44(48(47)50(46)56)54-40-23-15-36(16-24-40)32(7)8/h9-32,51-54H,1-8H3 |
InChI 键 |
FIDPYUBBJAQHEV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C(C)C)C(=O)C5=C(C=CC(=C5C3=O)NC6=CC=C(C=C6)C(C)C)NC7=CC=C(C=C7)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



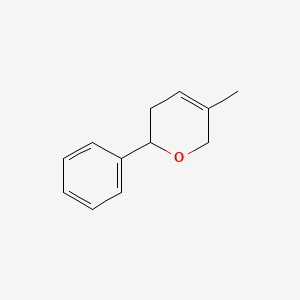
![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
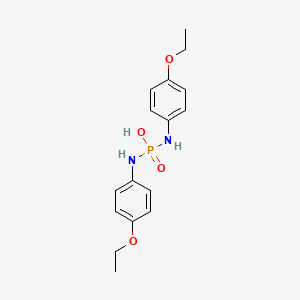
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
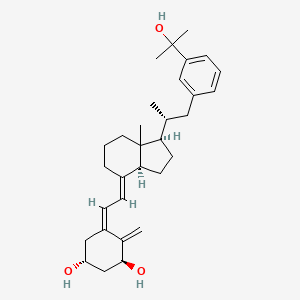
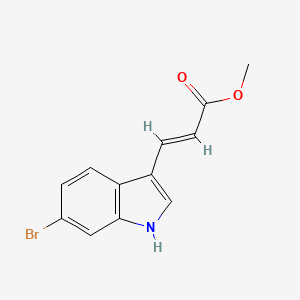
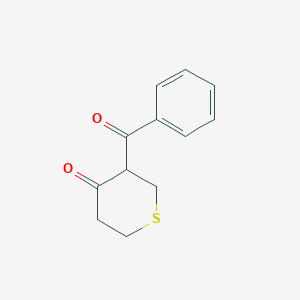
![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)

